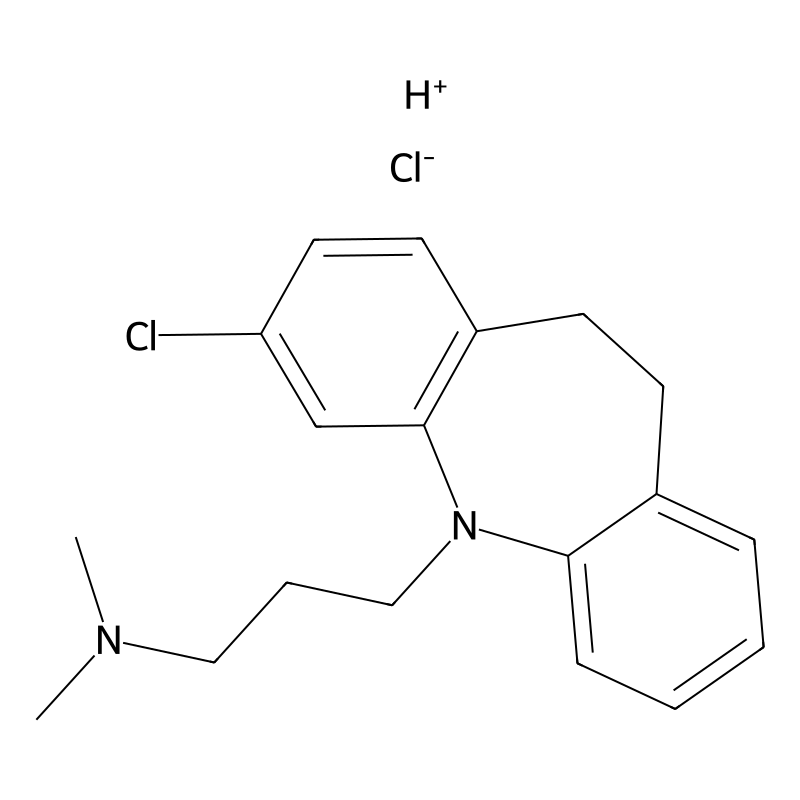

Clomipramine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Obsessive-Compulsive Disorder (OCD):

One of the most established uses of clomipramine hydrochloride is in the treatment of OCD. Numerous studies, including a double-blind controlled trial by the Clomipramine Collaborative Study Group, have demonstrated its effectiveness in reducing obsessive thoughts and compulsive behaviors []. These studies compared clomipramine to a placebo and found significant improvement in patients taking clomipramine, highlighting its therapeutic potential for OCD [].

Mechanism of Action:

Understanding how clomipramine works is crucial for scientific research. Studies suggest it functions by inhibiting the reuptake of serotonin and norepinephrine in the brain. These neurotransmitters play a vital role in mood regulation and behavioral control. By increasing their availability, clomipramine may help improve symptoms of OCD and depression [].

Development of New Dosage Forms:

Research is ongoing to improve the delivery and absorption of clomipramine hydrochloride. Studies have explored formulating clomipramine as orodispersible tablets that dissolve rapidly in the mouth. This method bypasses the digestive system and potentially enhances bioavailability [].

Clomipramine hydrochloride is a tricyclic antidepressant, specifically a dibenzazepine derivative, primarily used in the treatment of obsessive-compulsive disorder and other mood disorders. It is recognized for its effectiveness in enhancing mood and alleviating symptoms of depression by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. The chemical formula for clomipramine hydrochloride is C₁₉H₂₄Cl₂N₂, and it is often referred to by its brand name, Anafranil .

Clomipramine's mechanism of action involves increasing the levels of serotonin and norepinephrine in the brain []. These neurotransmitters play a role in mood regulation, and imbalances are associated with OCD and depression []. Clomipramine acts by blocking the reuptake of these neurotransmitters by neurons, allowing them to remain active for longer periods [].

Clomipramine undergoes several metabolic transformations within the body, primarily in the liver. The most significant reaction involves N-demethylation, leading to the formation of its active metabolite, desmethylclomipramine. Other notable metabolic pathways include:

- 8-Hydroxylation: This reaction produces 8-hydroxyclomipramine, which has pharmacological activity.

- 2-Hydroxylation: This results in 2-hydroxyclomipramine.

- N-Oxidation: This leads to the formation of clomipramine N-oxide.

These metabolic processes are facilitated by cytochrome P450 enzymes such as CYP2D6, CYP3A4, and CYP1A2 .

Clomipramine exhibits a range of biological activities due to its mechanism of action as a serotonin and norepinephrine reuptake inhibitor. It enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. Additionally, clomipramine interacts with various receptors:

- Serotonin Transporter: It inhibits serotonin reuptake effectively.

- Norepinephrine Transporter: It also inhibits norepinephrine reuptake.

- Histamine H1 Receptors: This interaction accounts for sedative effects.

- Muscarinic Receptors: Clomipramine exhibits anticholinergic properties, leading to side effects like dry mouth and constipation .

The synthesis of clomipramine typically involves several key steps:

- Formation of the dibenzazepine structure: This is achieved through cyclization reactions involving appropriate precursors.

- Chlorination: The introduction of a chlorine atom at the 3-position of imipramine to yield clomipramine.

- Quaternization: The final step often includes the addition of a dimethylamino group to complete the synthesis.

Clomipramine is widely used in clinical settings for various indications:

- Obsessive-Compulsive Disorder: It is one of the first-line treatments.

- Depression: Effective for major depressive disorder.

- Chronic Pain Disorders: Used off-label for conditions like diabetic neuropathy and fibromyalgia.

- Anxiety Disorders: It may be prescribed for panic disorder and generalized anxiety disorder.

- Other Uses: Clomipramine has been investigated for conditions such as cataplexy associated with narcolepsy, trichotillomania (hair-pulling disorder), and premenstrual syndrome .

Clomipramine has notable interactions with other medications, particularly:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe reactions, including hypertensive crises.

- Antihypertensives: Clomipramine may reduce their effectiveness due to its adrenergic blocking properties.

- Other Antidepressants: Caution is advised when combining with other serotonergic agents due to the risk of serotonin syndrome.

Pharmacokinetic interactions are also significant; clomipramine's metabolism can be affected by drugs that inhibit or induce cytochrome P450 enzymes .

Clomipramine shares structural similarities with several other tricyclic antidepressants. Here are some comparable compounds:

| Compound Name | Chemical Structure Type | Unique Features |

|---|---|---|

| Imipramine | Dibenzazepine | Parent compound without chlorine substitution |

| Desipramine | Dibenzazepine | Secondary amine form; less potent serotonin reuptake inhibitor |

| Amitriptyline | Dibenzocycloheptene | More sedative effects; used primarily for depression |

| Doxepin | Dibenzo(a,c)cycloheptene | Notable antihistaminic properties; used for insomnia |

| Nortriptyline | Dibenzazepine | Secondary amine; lower side effect profile |

Uniqueness of Clomipramine

Clomipramine's uniqueness lies in its potent inhibition of serotonin reuptake compared to other tricyclic antidepressants, making it particularly effective for obsessive-compulsive disorder. Its structural modification (chlorination) also contributes to distinct pharmacological properties that differentiate it from related compounds .

Clomipramine hydrochloride, chemically designated as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride, represents a tricyclic antidepressant with distinctive molecular pharmacological properties [19]. The compound exhibits a complex receptor interaction profile that distinguishes it from other tricyclic antidepressants through its unique binding characteristics and transporter selectivity patterns [2] [3].

Serotonin Transporter Binding Mechanisms

Clomipramine hydrochloride demonstrates exceptionally high affinity for the serotonin transporter, with binding affinity values ranging from 0.14 to 0.28 nanomolar [3] [14]. This represents one of the most potent serotonin reuptake inhibition profiles among tricyclic antidepressants, establishing clomipramine as a highly selective serotonin reuptake inhibitor in its parent form [2] [17].

The binding mechanism involves competitive inhibition at the serotonin transporter site, where clomipramine competes directly with serotonin for binding to the transporter protein [4]. Positron emission tomography studies have demonstrated that clomipramine administration results in a 48% reduction in serotonin transporter availability in the thalamus-hypothalamus region of human patients [4] [8]. This substantial occupancy indicates that clomipramine effectively blocks serotonin reuptake at clinically relevant concentrations [4].

Structural crystallography studies using the bacterial homologue leucine transporter have revealed that clomipramine binds in an extracellular-facing vestibule approximately 11 angstroms above the substrate and sodium ion binding sites [16]. This binding position allows clomipramine to stabilize the extracellular gate in a closed conformation, thereby preventing substrate release and effectively inhibiting serotonin reuptake [16].

The dissociation kinetics of clomipramine from the serotonin transporter demonstrate slow off-rate characteristics, contributing to its prolonged therapeutic effects [16]. Off-rate assays have established that clomipramine reduces the rate at which substrate dissociates from the transporter, reinforcing its mechanism as a noncompetitive inhibitor that slows substrate release [16].

Table 1: Serotonin Transporter Binding Parameters

| Parameter | Clomipramine | Desmethylclomipramine | Clinical Significance |

|---|---|---|---|

| Binding Affinity (Ki) | 0.14-0.28 nM | 31.6-40 nM | High parent selectivity |

| Transporter Occupancy | 48% reduction | Not determined | Significant blockade |

| Binding Location | Extracellular vestibule | Similar mechanism | Allosteric inhibition |

| Dissociation Rate | Slow off-rate | Moderate off-rate | Prolonged effect |

Norepinephrine Transporter Interaction Profile

The norepinephrine transporter interaction profile of clomipramine hydrochloride reveals a complex pharmacological picture involving both the parent compound and its primary metabolite, desmethylclomipramine [5]. While clomipramine itself exhibits moderate affinity for the norepinephrine transporter with binding affinity values of 38-54 nanomolar, its active metabolite desmethylclomipramine demonstrates exceptionally high affinity at 0.32 nanomolar [3] [15].

Positron emission tomography studies in non-human primates have established the dose-dependent occupancy characteristics of both compounds at the norepinephrine transporter [5]. Clomipramine achieves 50% norepinephrine transporter occupancy at plasma concentrations of 24.5 nanograms per milliliter, while desmethylclomipramine reaches equivalent occupancy at only 4.4 nanograms per milliliter [5]. These findings indicate that desmethylclomipramine contributes significantly to the overall norepinephrine reuptake inhibition during clomipramine therapy [5].

The metabolic conversion of clomipramine to desmethylclomipramine occurs primarily through N-demethylation via cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP1A2 [9] [19]. Desmethylclomipramine circulates at concentrations approximately twice those of the parent compound, making its contribution to norepinephrine transporter inhibition clinically relevant [3] [27].

Pharmacokinetic studies demonstrate that the combined effect of clomipramine and desmethylclomipramine results in balanced serotonin and norepinephrine reuptake inhibition, classifying the overall therapeutic profile as a serotonin-norepinephrine reuptake inhibitor rather than a selective serotonin reuptake inhibitor [3] [17]. This dual mechanism distinguishes clomipramine from other tricyclic antidepressants that may show preference for one transporter system over another [17].

Table 2: Norepinephrine Transporter Occupancy Data

| Compound | Plasma Concentration for 50% Occupancy | Binding Affinity (Ki) | Relative Potency |

|---|---|---|---|

| Clomipramine | 24.5 ng/mL | 38-54 nM | Moderate |

| Desmethylclomipramine | 4.4 ng/mL | 0.32 nM | Very High |

| Combined Effect | Variable | Synergistic | Balanced SNRI |

Additional Receptor Target Affinities

Clomipramine hydrochloride exhibits a broad spectrum of receptor interactions beyond its primary transporter targets, contributing to its complex pharmacological profile [3] [14]. The compound demonstrates significant affinity for multiple serotonin receptor subtypes, including 5-HT2A receptors (27-36 nanomolar), 5-HT2C receptors (64.6 nanomolar), 5-HT6 receptors (53.8 nanomolar), and 5-HT7 receptors (127 nanomolar) [3] [14].

Adrenergic receptor interactions reveal high affinity binding to alpha1-adrenergic receptors (3.2-38 nanomolar) and lower affinity for alpha2-adrenergic receptors (525-3,200 nanomolar) [3] [14]. These binding characteristics contribute to the orthostatic hypotension effects observed clinically, as alpha1-adrenergic receptor antagonism overcomes the stimulatory effects of norepinephrine transporter inhibition [3].

Dopaminergic system interactions demonstrate moderate affinity for dopamine D2 receptors (77.6-190 nanomolar) and D3 receptors (30-50 nanomolar), while showing minimal affinity for dopamine D1 receptors (219 nanomolar) [3] [14]. The dopamine transporter affinity is notably low, with binding affinity values exceeding 2,190 nanomolar for both clomipramine and its metabolite [3].

Histaminergic receptor binding reveals high affinity for histamine H1 receptors (13-31 nanomolar) and lower affinity for H2 receptors (209 nanomolar) [3] [14]. The potent H1 receptor antagonism contributes to the sedative properties of clomipramine [3]. Muscarinic acetylcholine receptor binding demonstrates significant affinity (37 nanomolar), contributing to anticholinergic effects [3] [14].

Table 3: Comprehensive Receptor Binding Profile

| Receptor System | Binding Affinity (Ki nM) | Functional Consequence | Clinical Relevance |

|---|---|---|---|

| 5-HT2A | 27-36 | Antagonism | Antidepressant efficacy |

| 5-HT2C | 64.6 | Antagonism | Metabolic effects |

| Alpha1-Adrenergic | 3.2-38 | Antagonism | Orthostatic hypotension |

| Dopamine D2 | 77.6-190 | Antagonism | Potential antipsychotic effects |

| Dopamine D3 | 30-50 | Antagonism | Obsessive-compulsive efficacy |

| Histamine H1 | 13-31 | Antagonism | Sedation |

| Muscarinic ACh | 37 | Antagonism | Anticholinergic effects |

Structure-Activity Relationship Analysis

The structure-activity relationship of clomipramine hydrochloride centers on its dibenzazepine core structure, which provides the fundamental pharmacophore for tricyclic antidepressant activity [19] [20]. The compound's molecular formula C19H23ClN2·HCl reflects its structural complexity and the specific substitutions that confer its unique pharmacological properties [19] [20].

The 3-chloro substituent represents a critical structural modification that distinguishes clomipramine from its parent compound imipramine [19] [20]. This chlorine substitution enhances central nervous system penetration and increases binding selectivity, resulting in up to 50-fold greater potency compared to imipramine in certain bioassays [20]. The electron-withdrawing properties of the chlorine atom may stabilize specific conformations that optimize transporter binding [20].

The dimethylamino side chain attached via a three-carbon propyl linker constitutes the primary site for transporter interaction [19] [20]. This structural element provides the optimal chain length and terminal amine configuration for high-affinity binding to both serotonin and norepinephrine transporters [20]. The propyl spacer length appears critical for maintaining proper spatial orientation between the tricyclic core and the terminal amine [20].

The tricyclic ring system imparts structural rigidity that is essential for receptor recognition and binding specificity [10] [20]. The dibenz[b,f]azepine framework provides a stable three-dimensional structure that can adopt conformations suitable for various receptor interactions [19]. The central nitrogen bridge contributes to the overall flexibility of the molecule while maintaining the essential tricyclic architecture [20].

Metabolic considerations reveal that the N-dimethyl group serves as a site for cytochrome P450-mediated demethylation, producing the active metabolite desmethylclomipramine [9] [19]. This metabolic transformation significantly alters the pharmacological profile, shifting selectivity from serotonin transporter preference to norepinephrine transporter preference [15] [18].

Table 4: Structure-Activity Relationship Components

| Structural Element | Chemical Function | Pharmacological Impact | SAR Significance |

|---|---|---|---|

| Dibenzazepine Core | Tricyclic pharmacophore | Essential binding framework | Fundamental for activity |

| 3-Chloro Substituent | Electron withdrawal | Enhanced CNS penetration | 50-fold potency increase |

| Propyl Linker | Spatial orientation | Optimal transporter binding | Critical chain length |

| Dimethylamino Group | Transporter interaction | Primary binding site | Metabolic liability |

| Ring System Rigidity | Conformational stability | Receptor selectivity | Binding specificity |

Clomipramine hydrochloride demonstrates profound effects on serotonergic neurotransmission through multiple mechanisms of action. The compound exhibits exceptional potency as a serotonin reuptake inhibitor, with positron emission tomography studies revealing remarkable serotonin transporter occupancy characteristics [1]. At doses as low as 5 milligrams, clomipramine achieves approximately 60% occupancy of serotonin transporters, with occupancy levels reaching nearly 100% at 50 milligrams [1]. The median effective dose for serotonin transporter occupancy is remarkably low at 2.67 milligrams for oral administration and 1.42 nanograms per milliliter for plasma concentration [1].

The compound's interaction with the sodium-dependent serotonin transporter represents its primary mechanism of serotonergic modulation. Clomipramine inhibits the cotransport of serotonin with sodium ions in exchange for potassium ions, effectively blocking serotonin reuptake from the synaptic cleft back into presynaptic terminals [2]. This inhibition results in increased extracellular serotonin concentrations, particularly in the frontal cortex and raphe nuclei [3]. Microdialysis studies demonstrate that clomipramine administration through dialysis probes increases frontal cortex serotonin levels in a dose-dependent manner, with an effective dose of 3.15 micromolar for in vivo serotonin uptake inhibition [3].

Chronic administration of clomipramine induces significant adaptations in serotonergic receptor sensitivity. In the hippocampus, postsynaptic 5-hydroxytryptamine 1A receptor sensitivity increases following chronic clomipramine treatment [4]. This enhanced sensitivity is evidenced by increased cyclic adenosine monophosphate levels in dialysate following 8-hydroxy-2-(di-n-propylamino)tetralin administration [4]. Conversely, presynaptic 5-hydroxytryptamine 1B receptor sensitivity in the hypothalamus decreases after chronic clomipramine exposure [4]. This reduction in presynaptic autoreceptor sensitivity contributes to elevated basal serotonin levels in the hypothalamus [4].

| Parameter | Value | Source |

|---|---|---|

| Serotonin Transporter Occupancy | 60-100% | [1] |

| Median Effective Dose (Oral) | 2.67 mg | [1] |

| Median Effective Dose (Plasma) | 1.42 ng/mL | [1] |

| Occupancy at 10mg | ~80% | [1] |

| Postsynaptic 5-HT1A Sensitivity | Increased | [4] |

| Presynaptic 5-HT1B Sensitivity | Decreased | [4] |

Noradrenergic System Modulation

The noradrenergic effects of clomipramine hydrochloride are mediated through both the parent compound and its primary active metabolite, desmethylclomipramine. While clomipramine demonstrates preferential serotonin reuptake inhibition, desmethylclomipramine exhibits selective norepinephrine reuptake inhibition [2] [5]. Positron emission tomography studies using the selective norepinephrine transporter radioligand (S,S)-fluorine-18-fluorometanephrine reveal that both compounds occupy norepinephrine transporters in a dose-dependent manner [5].

The median effective dose for 50% norepinephrine transporter occupancy differs significantly between clomipramine and its metabolite. Clomipramine achieves 50% occupancy at 0.44 milligrams per kilogram or 24.5 nanograms per milliliter plasma concentration, while desmethylclomipramine demonstrates greater potency with 50% occupancy at 0.11 milligrams per kilogram or 4.4 nanograms per milliliter [5]. This differential potency suggests that norepinephrine transporter occupancy during clinical treatment represents a combined effect of both compounds [5].

Chronic clomipramine administration induces significant adaptations in adrenergic receptor sensitivity. Alpha-1 and beta-1 adrenergic receptors become sensitized during chronic treatment, while alpha-2 adrenergic receptors undergo desensitization [2]. The desensitization of presynaptic alpha-2 receptors results in increased norepinephrine production, contributing to enhanced noradrenergic neurotransmission [2]. These receptor adaptations likely contribute to the delayed onset of therapeutic effects observed with tricyclic antidepressants [2].

| Parameter | Value | Source |

|---|---|---|

| NET Occupancy ED50 - Clomipramine | 0.44 mg/kg, 24.5 ng/mL | [5] |

| NET Occupancy ED50 - Desmethylclomipramine | 0.11 mg/kg, 4.4 ng/mL | [5] |

| Primary Active Metabolite | Desmethylclomipramine | [2] |

| Alpha-1 Receptor Sensitivity | Sensitized | [2] |

| Alpha-2 Receptor Sensitivity | Desensitized | [2] |

Impact on Dopaminergic Signaling

Clomipramine hydrochloride exerts complex effects on dopaminergic neurotransmission through multiple mechanisms. In vitro neuroleptic radioreceptor assays demonstrate that clomipramine produces mild but significant dopamine D2 receptor binding activity in plasma samples from obsessive-compulsive disorder patients [6]. However, the degree of dopamine binding activity does not correlate with clinical response to clomipramine treatment [6].

Animal studies reveal that clomipramine significantly increases striatal dopamine concentrations in both control and alcohol-exposed rats [7]. In chronic alcohol administration models, clomipramine produces a more pronounced increase in dopamine concentrations compared to control animals, suggesting enhanced therapeutic potential in altered dopaminergic systems [7]. The compound also affects dopamine metabolism, with homovanillic acid concentrations decreasing during long-term alcohol administration [7]. The homovanillic acid to dopamine ratio increases in alcohol abstinence groups, indicating alterations in dopamine turnover [7].

These findings suggest that clomipramine produces favorable changes in dopaminergic systems altered by pathological conditions [7]. The dopaminergic effects may contribute to the compound's therapeutic efficacy in conditions involving dopaminergic dysfunction, although the precise mechanisms remain incompletely understood [6].

| Parameter | Value | Source |

|---|---|---|

| Dopamine D2 Receptor Binding | Mild but significant | [6] |

| Striatal Dopamine Concentration | Significantly increased | [7] |

| Homovanillic Acid Concentration | Decreased (alcohol administration) | [7] |

| Clinical Correlation | No correlation with response | [6] |

Effects on Other Neurotransmitter Systems

Clomipramine hydrochloride demonstrates broad-spectrum interactions with multiple neurotransmitter systems beyond the classical monoamines. The compound exhibits potent antagonism of histamine H1 receptors, contributing to its sedative effects [8]. Additionally, clomipramine demonstrates potent blocking activity at histamine H2 receptors, which may modulate aggressive behaviors [9].

The compound exerts significant anticholinergic effects through antagonism of muscarinic acetylcholine receptors across all subtypes (M1-M5) [10] [11]. This muscarinic receptor antagonism accounts for the characteristic anticholinergic side effects associated with clomipramine treatment, including dry mouth, constipation, and urinary retention [8]. Clomipramine also demonstrates inhibitory action on nicotinic acetylcholine receptors, contributing to its complex neurotransmitter receptor interaction profile [12].

Clomipramine exhibits antagonistic activity at alpha-1 adrenergic receptors, contributing to hypotensive effects [8]. The compound's interaction with gamma-aminobutyric acid systems occurs through indirect modulation rather than direct receptor binding [13]. Histaminergic neurons in the tuberomammillary nucleus co-release gamma-aminobutyric acid, and clomipramine's effects on histamine systems may indirectly influence gamma-aminobutyric acid neurotransmission [13].

The compound demonstrates significant effects on glutamate N-methyl-D-aspartate receptors through two distinct mechanisms: calcium-dependent inhibition and open-channel block [14]. These effects contribute to clomipramine's analgesic properties, particularly in neuropathic pain conditions [14]. Clomipramine also blocks sodium channels, which may account for its efficacy in chronic pain management [2].

| Neurotransmitter System | Effect | Clinical Significance | Source |

|---|---|---|---|

| Histamine H1 Receptors | Antagonist | Sedative effects | [8] |

| Histamine H2 Receptors | Potent blocker | Aggression modulation | [9] |

| Muscarinic Receptors | Antagonist (M1-M5) | Anticholinergic effects | [10] [11] |

| Alpha-1 Adrenergic | Antagonist | Hypotensive effects | [8] |

| NMDA Receptors | Calcium-dependent inhibition | Analgesic effects | [14] |

| Sodium Channels | Blockade | Chronic pain management | [2] |

Neuronal Adaptation Mechanisms

Chronic clomipramine hydrochloride treatment induces substantial neuronal adaptation mechanisms that contribute to both therapeutic effects and potential long-term consequences. The compound significantly alters autophagic flux in neuronal cells, with primary neuronal culture studies demonstrating blocked autophagic degradation following clomipramine exposure [15] [16]. This inhibition of autophagy extends to in vivo models, where three-week clomipramine treatment in mice causes autophagy deficiency in both liver and brain tissues [16].

The disruption of cellular homeostasis mechanisms represents a significant aspect of clomipramine's neuronal adaptation effects. Chronic treatment leads to accumulation of autophagy substrates, including light chain 3-II and p62 proteins, indicating impaired cellular clearance mechanisms [16]. This autophagy inhibition may have implications for long-term neuronal maintenance and function, particularly in populations at risk for neurodegenerative diseases [16].

Clomipramine induces significant changes in cellular metabolism, with treated rats demonstrating significantly lower rates of glycolysis and glycolytic capacity [17]. These metabolic changes occur regardless of sex and suggest adaptation to altered glucose homeostasis following chronic treatment [17]. The compound decreases expression of seven glycolytic enzymes compared to control conditions, potentially representing a compensatory response to treatment-induced glucose elevation [17].

Receptor sensitivity changes represent a fundamental adaptation mechanism during chronic clomipramine treatment. The compound causes down-regulation of cortical beta-adrenergic receptors and sensitization of postsynaptic serotonergic receptors [2] [8]. These adaptations occur in a region-specific manner, with the hippocampus and cerebral cortex showing differential responses to chronic treatment [2]. The desensitization of presynaptic alpha-2 receptors and sensitization of alpha-1 and beta-1 receptors contribute to enhanced noradrenergic function [2].

| Adaptation Mechanism | Type of Change | Time Course | Source |

|---|---|---|---|

| Autophagic Flux | Inhibition | Acute and chronic | [15] [16] |

| Cellular Metabolism | Decreased glycolysis | Short-term (7 days) | [17] |

| Beta-Adrenergic Receptors | Down-regulation | Chronic use | [2] |

| Serotonin Receptors | Sensitization | Chronic use | [2] |

| Alpha-2 Receptors | Desensitization | Chronic use | [2] |

| Cellular Homeostasis | Disruption | Long-term exposure | [16] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (67.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (67.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (15.52%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (25.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (25.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (27.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

FDA Medication Guides

Clomipramine Hydrochloride

CAPSULE;ORAL

SPECGX LLC

05/10/2019

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients